molecular formula C11H12O4 B1361626 2-(4-Methoxyphenyl)-2-oxoethyl acetate CAS No. 58518-78-8

2-(4-Methoxyphenyl)-2-oxoethyl acetate

Cat. No. B1361626
Key on ui cas rn: 58518-78-8
M. Wt: 208.21 g/mol
InChI Key: CZNYQWIMWIBATO-UHFFFAOYSA-N
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Patent
US06258854B1

Procedure details

To a solution of 63 g potassium acetate in 750 ml of methanol, 92.9 g of 4-methoxyphenacyl bromide was dropped in. The resulting solution was refluxed for 4 hours, then cooled and poured into water. The aqueous layer was extracted with ether, then the combined organic phases were washed with water, dried, and evaporated to dryness. The resulting solid was recrystallized from methanol to yield 54.5 g crystals.
Name
potassium acetate
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
92.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[CH3:6][O:7][C:8]1[CH:17]=[CH:16][C:11]([C:12](=[O:15])[CH2:13]Br)=[CH:10][CH:9]=1.O>CO>[C:1]([O:4][CH2:13][C:12]([C:11]1[CH:16]=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=1)=[O:15])(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
potassium acetate
Quantity
63 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
92.9 g
Type
reactant
Smiles
COC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
WASH
Type
WASH
Details
the combined organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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